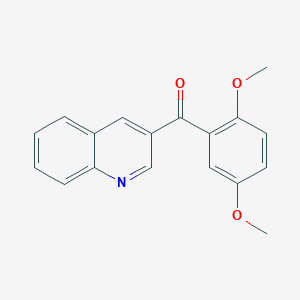

(2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone

Description

(2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a diaryl ketone featuring a quinolin-3-yl group linked to a 2,5-dimethoxyphenyl moiety via a ketone bridge. The quinoline ring introduces aromatic heterocyclic character, while the methoxy substituents on the phenyl ring influence electronic and steric properties.

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-14-7-8-17(22-2)15(10-14)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACRGRCUZQIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301263909 | |

| Record name | (2,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-96-7 | |

| Record name | (2,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethoxyphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,5-dimethoxybenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methanone group can be oxidized to form carboxylic acids.

Reduction: The methanone group can be reduced to form alcohols.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

- Biological Activities : Research indicates that (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone exhibits various biological activities, including:

- Antimicrobial : Effective against several pathogens.

- Anticancer : Demonstrated potential in inducing apoptosis in cancer cell lines.

- Anti-inflammatory : Investigated for its ability to modulate inflammatory responses.

Medicine

- Therapeutic Agent : Ongoing studies are exploring its efficacy as a treatment for various diseases, particularly those involving microbial infections and cancer.

Industry

- Material Development : Used in creating new materials and as a precursor for synthesizing dyes and pigments, contributing to advancements in chemical manufacturing.

Research has documented the compound's significant biological activity across various studies. The following table summarizes its activity against different pathogens and cell lines:

| Activity Type | Target/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 | Inhibition of cell wall synthesis |

| Antiviral | Influenza virus | 0.50 | Inhibition of viral replication |

| Anticancer | HeLa cells | 0.15 | Induction of apoptosis |

| Enzyme Inhibition | DNA gyrase | 0.10 | Competitive inhibition |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus, revealing an IC50 value of 0.25 µM, indicating potent antimicrobial activity due to disruption of bacterial cell wall synthesis.

- Antiviral Properties : Research on antiviral effects against influenza virus showed effective inhibition of viral replication with an IC50 of 0.50 µM, suggesting potential development as an antiviral therapeutic agent.

- Anticancer Mechanism : In vitro studies demonstrated that the compound induced apoptosis in HeLa cells with an IC50 value of 0.15 µM, involving activation of caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and methanone moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Diaryl Ketones with Substituted Phenyl Groups

Several diaryl ketones with hydroxyl or methoxy substituents have been reported. For example:

- (2,5-Dihydroxyphenyl)(2',5'-dimethoxyphenyl)methanone (Compound 9): Synthesized from 2,5-dihydroxybenzaldehyde and 2,5-dimethoxybenzaldehyde (70% yield, m.p. 135–136°C) .

- (2,5-Dimethoxyphenyl)(2-hydroxyphenyl)methanone: Exposure to ceric ammonium nitrate (CAN) yields xanthone derivatives, demonstrating reactivity influenced by methoxy substitution patterns .

Key Differences :

- Methoxy groups in the target compound likely increase lipophilicity relative to hydroxylated analogs (e.g., Compound 9), affecting solubility and bioavailability.

Chloro-Substituted Hydroxyacetophenones

Compounds such as [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7) and 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8) share structural similarities in their substituted phenyl groups but lack the quinoline moiety .

Key Differences :

- The target compound’s molecular weight (~317.35 g/mol, estimated from analogs) is higher than these chloro-acetophenones (~200.62 g/mol), primarily due to the quinoline group.

Quinoline-Containing Analogs

- (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,5-dimethoxyphenyl)methanone: Features a fused thienoquinoline system (Molecular weight: 396.50 g/mol) .

- (2,6-Dimethylphenyl)(quinolin-3-yl)methanone: Substituted with methyl groups instead of methoxy (CAS 1187167-47-0, 97% purity) .

Key Differences :

- The tetrahydrothienoquinoline derivative’s fused ring system increases molecular complexity and likely alters biological activity.

Biological Activity

The compound (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone is a representative of a class of quinoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Quinoline derivatives, including (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone, typically exhibit their biological effects through several mechanisms:

- Inhibition of DNA Synthesis : These compounds interfere with bacterial DNA replication by blocking DNA supercoiling, which is crucial for bacterial growth and reproduction.

- Interaction with Biomolecules : Quinoline derivatives can bind to various enzymes and proteins, modifying their activity and influencing cellular signaling pathways.

- Cytotoxic Effects : The compound has shown potential cytotoxicity against cancer cell lines, indicating its ability to induce apoptosis or inhibit cell proliferation .

Antimicrobial Activity

Quinoline derivatives are widely recognized for their antimicrobial properties. The specific compound under consideration has demonstrated effectiveness against a range of bacterial strains, with studies indicating that it can inhibit bacterial growth at varying concentrations.

Anticancer Activity

Research has highlighted the cytotoxic effects of (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone against several cancer cell lines. The following table summarizes the findings from various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 (Prostate) | 28 | Significant decrease in viability |

| MDA-MB-231 (Breast) | 30 | Induces apoptosis |

| MRC-5 (Fibroblast) | >82 | Minimal effect |

These values indicate that while the compound is effective against cancer cell lines such as PC-3 and MDA-MB-231, it shows limited toxicity to normal fibroblast cells (MRC-5), suggesting a degree of selectivity that is desirable in anticancer drug development .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxicity of various quinoline derivatives found that specific substitutions on the quinoline ring significantly influenced biological activity. The presence of methoxy groups at the 2 and 5 positions enhanced anticancer activity compared to unsubstituted analogs .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that (2,5-Dimethoxyphenyl)(quinolin-3-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

- Pharmacokinetics : The pharmacokinetic profile indicates good tissue penetration and bioavailability, which are critical for therapeutic efficacy. Studies suggest that quinoline derivatives have favorable absorption characteristics when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.